Matairesinol-d6

Description

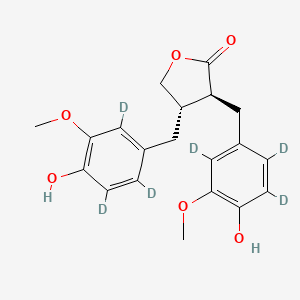

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(3S,4S)-3,4-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1/i3D,4D,5D,6D,9D,10D |

InChI Key |

MATGKVZWFZHCLI-NIQITUMISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C[C@@H]2COC(=O)[C@H]2CC3=C(C(=C(C(=C3[2H])[2H])O)OC)[2H])[2H])OC)O)[2H] |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Matairesinol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Matairesinol-d6, a deuterated internal standard crucial for the accurate quantification of the phytoestrogen matairesinol in various biological and food matrices. This document details the synthetic pathways, experimental protocols, and in-depth characterization of this important analytical tool.

Introduction

Matairesinol is a plant lignan that has garnered significant interest in the scientific community for its potential health benefits, including anticancer and antioxidant properties. Accurate and reliable quantification of matairesinol in complex samples is paramount for pharmacokinetic, metabolic, and epidemiological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing. This compound, with the molecular formula C20H16D6O6 and a molecular weight of 364.42 g/mol , is structurally identical to matairesinol, with the exception of six deuterium atoms incorporated into the aromatic rings of the two 4-hydroxy-3-methoxyphenyl groups.[1] This mass shift allows for its clear differentiation from the endogenous analyte in mass spectrometric analyses.

Synthesis of this compound

The synthesis of this compound is achieved through electrophilic aromatic deuteration of unlabeled matairesinol. This method involves the exchange of hydrogen atoms for deuterium atoms on the aromatic rings. A common and effective method utilizes deuterated acid, such as DCl in D2O or a mixture of D3PO4 and BF3 in D2O, to facilitate the H/D exchange.

Synthetic Pathway

The general synthetic pathway for the deuteration of matairesinol is illustrated below.

References

The Gold Standard: A Technical Guide to Deuterated Matairesinol Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, application, and quantitative analysis of deuterated matairesinol standards for mass spectrometry. Matairesinol, a plant lignan, and its metabolites are of significant interest in various research fields, including pharmacology and clinical diagnostics, due to their potential health benefits. Accurate and precise quantification of matairesinol in complex biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and biological activity. The use of stable isotope-labeled internal standards, particularly deuterated matairesinol, is the gold standard for achieving reliable and accurate quantification by mass spectrometry.

The Imperative of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that provides the highest level of accuracy and precision for quantitative analysis. This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. Deuterated matairesinol, in which one or more hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for several key reasons:

-

Physicochemical Similarity: Deuterated matairesinol exhibits nearly identical chemical and physical properties to its non-deuterated counterpart. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.

-

Co-elution: The deuterated standard co-elutes with the native analyte during chromatographic separation, providing the most accurate correction for any losses or variations that may occur during this step.

-

Distinct Mass-to-Charge Ratio: The mass difference between the deuterated standard and the native analyte allows for their simultaneous detection and differentiation by the mass spectrometer, enabling accurate quantification based on the ratio of their signal intensities.

Synthesis of Deuterated Matairesinol

The synthesis of deuterated matairesinol (e.g., D(6)-matairesinol) is a critical step in its application as an internal standard. Stabile deuterated plant lignans, including matairesinol, can be synthesized for use in isotope dilution gas chromatography-mass spectrometry in the selected ion monitoring mode[1]. While the specific synthetic routes can vary, they generally involve the introduction of deuterium atoms at stable positions within the matairesinol molecule. These synthetic processes are carefully designed to ensure high isotopic purity and stability of the final product.

Quantitative Analysis by Mass Spectrometry

Deuterated matairesinol standards are instrumental in both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of matairesinol in various matrices, including food and biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of matairesinol. The use of a deuterated internal standard, such as matairesinol-d6, is crucial for accurate quantification in complex matrices[2].

Experimental Protocol: Quantification of Matairesinol in a Food Matrix using LC-MS/MS

This protocol provides a general framework for the analysis of matairesinol in a solid food matrix. Optimization may be required for specific matrices and instrumentation.

1. Sample Preparation:

- Homogenization: Homogenize the food sample to a fine powder or paste.

- Spiking with Internal Standard: Accurately weigh a portion of the homogenized sample and spike with a known amount of deuterated matairesinol internal standard solution.

- Extraction:

- Perform an alkaline methanolic extraction to release matairesinol from its glycosidic forms[2].

- Follow with enzymatic hydrolysis using β-glucuronidase/sulfatase to convert any remaining conjugated forms to the aglycone[2].

- Conduct a liquid-liquid extraction (e.g., with diethyl ether) to isolate the lignans.

- Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

2. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid to improve peak shape and ionization.

- Flow Rate: Typically in the range of 0.2-0.5 mL/min.

- Injection Volume: 5-20 µL.

- Mass Spectrometry Detection:

- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for phenolic compounds like matairesinol.

- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.

3. Data Analysis:

- Integrate the peak areas of the MRM transitions for both matairesinol and the deuterated internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Quantify the concentration of matairesinol in the sample by comparing this ratio to a calibration curve prepared with known concentrations of matairesinol and a constant concentration of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of matairesinol. Due to the low volatility of matairesinol, a derivatization step is required prior to analysis. Trimethylsilyl (TMS) derivatives are commonly prepared[3][4].

Experimental Protocol: Quantification of Matairesinol in a Biological Fluid using GC-MS

This protocol outlines a general procedure for analyzing matairesinol in a biological fluid like plasma or urine.

1. Sample Preparation:

- Spiking with Internal Standard: Add a known amount of deuterated matairesinol internal standard to the biological fluid sample.

- Enzymatic Hydrolysis: Perform enzymatic hydrolysis with β-glucuronidase/sulfatase to release matairesinol from its conjugated forms.

- Extraction: Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lignans.

- Derivatization:

- Evaporate the solvent to dryness.

- Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat to form the TMS derivatives of matairesinol and the internal standard.

2. GC-MS Analysis:

- Gas Chromatograph:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

- Carrier Gas: Helium at a constant flow rate.

- Temperature Program: A temperature gradient is used to separate the analytes.

- Injection Mode: Splitless injection is typically used for trace analysis.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the TMS-derivatized matairesinol and its deuterated internal standard for enhanced sensitivity and selectivity.

3. Data Analysis:

- Integrate the peak areas of the selected ions for both the analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Determine the concentration of matairesinol using a calibration curve prepared by derivatizing and analyzing standards with known concentrations of matairesinol and a constant concentration of the internal standard.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters for the analysis of matairesinol and its deuterated standard. These values may vary depending on the specific instrumentation and analytical conditions.

Table 1: LC-MS/MS Parameters for Matairesinol Analysis

| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) |

| Matairesinol | 357.1 | 137.0 |

| This compound | 363.1 | 140.0 |

Table 2: GC-MS Parameters for TMS-Derivatized Matairesinol Analysis

| Analyte (as TMS derivative) | Molecular Ion [M]⁺ (m/z) | Characteristic Ions for SIM (m/z) |

| Matairesinol-diTMS | 502 | 502, 399, 297 |

| Deuterated Matairesinol-diTMS | 508 | 508, 405, 300 |

Table 3: Method Performance Characteristics

| Parameter | LC-MS/MS | GC-MS |

| Limit of Detection (LOD) | 0.2-10 µ g/100g (depending on matrix)[2] | Varies with derivatization and matrix |

| Within-run Coefficient of Variation | 6-21%[2] | Varies with derivatization and matrix |

| Between-run Coefficient of Variation | 6-33%[2] | Varies with derivatization and matrix |

| Recovery | 73-123% (matrix dependent)[2] | Varies with derivatization and matrix |

Visualizing Workflows and Biological Pathways

Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways.

Experimental workflow for mass spectrometric analysis.

Matairesinol has been shown to be involved in various cellular signaling pathways, contributing to its biological activities.

Matairesinol's role in the STING signaling pathway.

Conclusion

Deuterated matairesinol standards are indispensable tools for the accurate and precise quantification of matairesinol in complex matrices by mass spectrometry. Their use in isotope dilution methods significantly enhances the reliability and robustness of analytical data, which is paramount for researchers, scientists, and drug development professionals. This guide provides a foundational understanding and practical protocols for the application of these gold-standard internal standards in mass spectrometry.

References

- 1. Synthesis of deuterated plant lignans for gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: their gas and liquid chromatographic analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Matairesinol-d6: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical and chemical standards of Matairesinol-d6, its synthesis, and its application in quantitative analysis. This document outlines key experimental protocols and presents data in a structured format to support its use as an analytical standard.

Core Physical and Chemical Properties

This compound is the deuterated analogue of Matairesinol, a naturally occurring lignan found in various plants. Its use as an internal standard in mass spectrometry-based quantitative analyses is crucial for achieving accurate and reliable results. The physical and chemical properties of rac-Matairesinol-d6 are summarized below.

| Property | Value | Reference |

| Chemical Name | (3R,4R)-rel-Dihydro-3,4-bis[[4-hydroxy-3-methoxy(phenyl-d3)]methyl]-2(3H)-furanone | --INVALID-LINK-- |

| Synonyms | rac-Matairesinol-d6, trans-Dihydro-3,4-bis[[4-hydroxy-3-methoxy(phenyl-d3)]methyl]-2(3H)-furanone | --INVALID-LINK-- |

| CAS Number | 1346600-02-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₂₀H₁₆D₆O₆ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 364.42 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Off-white to Pale Yellow Solid | --INVALID-LINK-- |

| Melting Point | 48-55°C | --INVALID-LINK-- |

| Purity | ≥96%; ≥95% atom D | --INVALID-LINK-- |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | --INVALID-LINK-- |

| Storage Conditions | Store at 2-8°C | --INVALID-LINK-- |

Synthesis of Deuterated Lignans

The synthesis of deuterated plant lignans, including this compound, is performed to produce stable internal standards for isotope dilution gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.[1] Several methods for the deuteration of lignans have been reported, including:

-

Reduction using deuterated reagents: This involves the use of deuterium-labeled reducing agents to introduce deuterium atoms at specific positions in the molecule.

-

H/D exchange of aromatic protons: This method utilizes acid-catalyzed hydrogen-deuterium exchange to label the aromatic rings of the lignan skeleton.[2] The use of deuterated acids like DCl in D₂O, sometimes in combination with ionic liquids and microwave irradiation, has been shown to be an efficient method for achieving high levels of deuteration.[2]

Experimental Protocols: Quantitative Analysis of Matairesinol using this compound Internal Standard by LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of Matairesinol in various matrices, such as food products and biological samples.[3] The following protocol outlines a general workflow for such an analysis.

1. Sample Preparation:

-

Extraction: The extraction method will vary depending on the sample matrix. For food samples, an alkaline methanolic extraction followed by enzymatic hydrolysis is a common approach to release lignans from their glycosidic forms.[3]

-

Internal Standard Spiking: A known amount of this compound solution is added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process. This accounts for any analyte loss during extraction and instrumental analysis.

-

Purification: A solid-phase extraction (SPE) step may be necessary to remove interfering substances from the sample extract before LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of Matairesinol and this compound. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Matairesinol and this compound are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Matairesinol | [Value] | [Value] |

| This compound | [Value+6] | [Value+6] |

(Note: Specific m/z values need to be determined empirically based on the instrument and experimental conditions.)

3. Data Analysis:

-

Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of Matairesinol to the peak area of this compound against the concentration of the Matairesinol standards.

-

Quantification: The concentration of Matairesinol in the unknown samples is then determined by interpolating the peak area ratios from the calibration curve.

Workflow for Quantitative Analysis of Matairesinol

The following diagram illustrates the typical workflow for the quantitative analysis of Matairesinol using this compound as an internal standard.

Caption: Workflow for the quantitative analysis of Matairesinol using this compound.

Signaling Pathways and Logical Relationships

While this compound itself is primarily an analytical tool, its non-deuterated counterpart, Matairesinol, is known to interact with various biological pathways. As a phytoestrogen, it can exert effects on estrogen-responsive signaling. Furthermore, its metabolism in the gut to enterolignans like enterolactone is a key area of research. The diagram below illustrates the metabolic conversion of Matairesinol.

Caption: Metabolic pathway of Matairesinol to enterolignans by gut microbiota.

References

- 1. Synthesis of deuterated plant lignans for gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Research Applications of Matairesinol-d6: A Technical Guide

For researchers and drug development professionals investigating the roles of phytoestrogens and lignans in various biological pathways, the deuterated internal standard Matairesinol-d6 is a critical tool for accurate quantification in metabolic studies. This technical guide provides an in-depth overview of the commercial availability of this compound, a summary of its chemical properties, and general experimental approaches for its use in research.

Commercial Sourcing of this compound

This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The product is typically supplied as a racemic mixture (rac this compound). Researchers should note that different suppliers may list the compound under different CAS numbers, which may reflect variations in the deuteration pattern or supplier-specific cataloging. It is crucial to verify the product specifications and obtain a certificate of analysis to ensure the material's identity and purity meet the requirements of the intended application.

Supplier Comparison

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Santa Cruz Biotechnology | rac this compound | 120409-94-1 (unlabeled) | C₂₀H₁₆D₆O₆ | 364.42 | Data not specified | Inquire |

| Clearsynth | rac this compound | 1346600-02-9 | C₂₀H₁₆D₆O₆ | 364.42 | High Purity (CoA available) | Inquire |

| BOC Sciences | rac-Matairesinol-[d6] | 1346600-02-9 | C₂₀H₁₆D₆O₆ | 364.42 | ≥96%; ≥95% atom D | Inquire |

| LGC Standards | rac this compound | Not specified | Not specified | Not specified | Certified Reference Material | 1 mg, 10 mg |

Note: Pricing information is typically available upon request from the suppliers. It is recommended to contact the vendors directly for the most current pricing and availability. The Certificate of Analysis (CoA) should be requested to confirm the specific lot's purity and isotopic enrichment.[1][2][3][]

Experimental Protocols and Research Applications

While specific experimental protocols for this compound are not extensively published, its application as an internal standard in mass spectrometry-based quantification of Matairesinol is its primary use. The methodologies for handling and preparing the deuterated standard are analogous to those for the unlabeled compound. The following sections outline general experimental approaches where this compound would be employed.

General Workflow for Quantification of Matairesinol in Biological Samples

The following workflow outlines the typical steps for using this compound as an internal standard for the quantification of Matairesinol in biological matrices (e.g., plasma, urine, tissue homogenates) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile). From this stock, create a working solution at a known concentration.

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise amount of the this compound internal standard working solution.

-

Perform an extraction procedure to isolate the analytes from the sample matrix. This can be a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a solid-phase extraction (SPE) using a suitable cartridge.

-

The organic extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase used for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic separation is achieved on a C18 column or other appropriate stationary phase.

-

Detection is performed using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Matairesinol and this compound are monitored.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Matairesinol) and the internal standard (this compound).

-

Calculate the ratio of the peak area of Matairesinol to the peak area of this compound.

-

Quantify the concentration of Matairesinol in the sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled Matairesinol and a constant concentration of the internal standard.

-

In Vitro and In Vivo Studies with Unlabeled Matairesinol

While this compound is primarily an analytical tool, the biological effects of its non-deuterated counterpart, Matairesinol, have been investigated in various studies. These experimental designs can inform studies where the metabolism and disposition of Matairesinol are of interest, necessitating the use of the deuterated standard for accurate quantification.

Signaling Pathway of Matairesinol's Anti-Cancer Effects

Recent research has elucidated some of the signaling pathways through which Matairesinol exerts its anti-cancer effects. For instance, in prostate cancer cells, Matairesinol has been shown to inhibit migration and induce apoptosis through the modulation of key signaling pathways.

Example Experimental Designs from Literature:

-

Cell Viability and Proliferation Assays: Cancer cell lines are treated with varying concentrations of Matairesinol for different time points (e.g., 24, 48, 72 hours). Cell viability can be assessed using assays such as MTT or WST-1.

-

Wound-Healing/Migration Assays: To evaluate the effect on cell migration, a scratch is made in a confluent monolayer of cells. The rate of wound closure is monitored over time in the presence or absence of Matairesinol.

-

Apoptosis Assays: The induction of apoptosis can be determined by methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases.

-

Western Blot Analysis: To investigate the effect on signaling pathways, the expression and phosphorylation status of key proteins (e.g., Akt, ERK, p38) can be analyzed by Western blotting.

-

In Vivo Studies: In animal models of cancer, Matairesinol can be administered orally or via injection. Tumor growth and metastasis are monitored. At the end of the study, plasma and tissue samples can be collected to quantify Matairesinol levels, for which this compound would be an essential internal standard.

By utilizing this compound as an internal standard in conjunction with these types of in vitro and in vivo experiments, researchers can accurately correlate the administered dose and resulting tissue concentrations of Matairesinol with its observed biological effects. This is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling and for the overall drug development process.

References

Matairesinol-d6 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Matairesinol-d6, a deuterated analog of the plant lignan Matairesinol. This document details its chemical properties, its primary application as an internal standard in analytical chemistry, and the relevant biological context of its non-deuterated counterpart, Matairesinol.

Core Compound Details: this compound

This compound is a stable, isotopically labeled form of Matairesinol, where six hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Matairesinol and other lignans in complex biological and food matrices.

Quantitative Data

| Property | Value | Reference |

| CAS Number | 1346600-02-9 | |

| Molecular Formula | C₂₀H₁₆D₆O₆ | [] |

| Molecular Weight | 364.42 g/mol | [] |

| Purity | ≥96%; ≥95% atom D | [] |

| Appearance | Off-white to Pale Yellow Solid | [] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [] |

| Storage Conditions | 2-8°C | [] |

| Melting Point | 48-55°C | [] |

Experimental Protocols

Quantification of Lignans in Food Samples using this compound as an Internal Standard

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of major enterolignan precursors (secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol) in food.[2]

1. Sample Preparation:

- Extraction: Perform an alkaline methanolic extraction of the food sample. The yield of methanolic extraction can be increased up to 81% when combined with alkaline hydrolysis.[2]

- Enzymatic Hydrolysis: Follow the extraction with enzymatic hydrolysis using Helix pomatia β-glucuronidase/sulfatase to hydrolyze lignan glucosides.[2]

- Purification: Conduct an ether extraction of the hydrolyzed sample.[2]

2. LC-MS/MS Analysis:

- Internal Standard: Spike the extracted sample with a known concentration of this compound.

- Chromatography: Employ a suitable liquid chromatography method to separate the lignans.

- Mass Spectrometry: Utilize a tandem mass spectrometer for detection and quantification. The analytes are quantified against the this compound internal standard.[2]

3. Method Validation:

- Detection Limits: For solid foods, detection limits are typically in the range of 4-10 µ g/100 g dry weight. For beverages, detection limits are around 0.2-0.4 µ g/100 mL.[2]

- Precision: Within- and between-run coefficients of variation are generally in the ranges of 6-21% and 6-33%, respectively.[2]

- Recovery: The recovery of added lignans is typically satisfactory, ranging from 73-123%.[2]

Biological Activity of Unlabeled Matairesinol

While this compound is primarily used as an analytical tool, the biological activities of its non-deuterated form, Matairesinol, are of significant interest in drug development. Matairesinol has been reported to possess antioxidant, anti-inflammatory, and anticancer properties.

Signaling Pathways Modulated by Matairesinol

Matairesinol has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Caption: Matairesinol's modulation of inflammatory signaling pathways.

This diagram illustrates how Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades involving MyD88, MAPK, JNK, and NF-κB, ultimately resulting in the production of pro-inflammatory cytokines. Matairesinol has been shown to inhibit the phosphorylation of MAPK and NF-κB, thereby reducing inflammation. Additionally, Matairesinol can activate AMPK, which in turn upregulates the Nrf2/HO-1 antioxidant pathway.

Experimental Workflow for Assessing Anticancer Effects of Matairesinol

The following workflow outlines a general procedure for investigating the anticancer properties of Matairesinol in a cancer cell line.

Caption: Experimental workflow for evaluating the anticancer effects of Matairesinol.

References

Matairesinol Metabolism and Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matairesinol is a plant lignan found in a variety of foods, including oilseeds, whole grains, vegetables, and fruits.[1][2] As a phytoestrogen, it has garnered significant interest for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.[3] The biological activity of matairesinol is intrinsically linked to its metabolism, which primarily occurs through two distinct pathways: transformation by the gut microbiota and oxidative metabolism in the liver. This technical guide provides a comprehensive overview of matairesinol metabolism, detailing the metabolic pathways, key enzymes, and resulting metabolites. It also explores the impact of matairesinol and its metabolites on critical cellular signaling pathways and provides detailed experimental protocols for their study.

Data Presentation

Quantitative Data on Matairesinol and its Metabolites

The following tables summarize quantitative data related to the metabolism and pharmacokinetics of matairesinol and its key metabolite, enterolactone.

Table 1: Pharmacokinetic Parameters of Matairesinol and its Metabolites

| Compound | Matrix | Cmax | Tmax | Reference |

| 7-Hydroxymatairesinol (7-HMR) | Plasma | 757.08 ng/mL | 1 hour | [4] |

| Enterolactone (ENL) | Plasma | 4.8 ng/mL | 24 hours | [4] |

| Enterolactone (ENL) | Plasma | 29.3 nM (average) | - | [5] |

Table 2: Urinary Excretion of Matairesinol and its Metabolites

| Compound | Concentration (umol/mmol creatinine) | Condition | Reference |

| Matairesinol | 0.00467 +/- 0.00933 | Normal (High vegetable and fruit intake) | [6] |

Table 3: Lignan Intake and Plasma Enterolactone Levels

| Lignan Intake | Plasma Enterolactone (nM) | Population | Reference |

| Average Total Lignans: 3633 µ g/day | 29.3 | Men | [5] |

| (Matairesinol: 32 µ g/day ) | [5] |

Metabolic Pathways

Matairesinol undergoes significant biotransformation following ingestion, primarily through the action of the gut microbiota and hepatic enzymes. These pathways convert matairesinol into more biologically active compounds, notably the enterolignans.

Gut Microbiota Metabolism

The most significant metabolic pathway for matairesinol involves its conversion by intestinal bacteria into the mammalian lignan enterolactone.[1][7][8] This transformation is a multi-step process involving demethylation and dehydroxylation reactions carried out by various bacterial species within the gut.

Key steps in the gut microbial metabolism of matairesinol to enterolactone include:

-

Demethylation: The initial step involves the removal of methyl groups from the matairesinol structure.

-

Dehydroxylation: Subsequent dehydroxylation reactions occur.

-

Lactone Ring Formation: The final step involves the formation of the enterolactone structure.

Several bacterial species have been identified as being involved in this conversion, including those from the Ruminocaccaceae and Lachnospiraceae families.[9] The efficiency of this conversion can vary significantly between individuals, depending on the composition of their gut microbiome.[9]

Hepatic Metabolism

A smaller proportion of ingested matairesinol is absorbed and undergoes oxidative metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][7][10][11] This pathway leads to the formation of various hydroxylated and demethylated metabolites.

Studies using rat and human liver microsomes have shown that the main oxidative metabolic pathways for matairesinol include:

-

Aliphatic Hydroxylation: The addition of hydroxyl groups to the side chains of the molecule.[1][7][10][11]

-

Aromatic Hydroxylation: The addition of hydroxyl groups to the aromatic rings.[1][7][10][11]

-

Oxidative Demethylation: The removal of methyl groups.[1][7][10][11]

It has been observed that human hepatic microsomes metabolize matairesinol to a lesser extent compared to rat liver microsomes, suggesting species-specific differences in CYP enzyme activity.[1][7][10][11]

Signaling Pathways

Matairesinol and its metabolites have been shown to modulate several key intracellular signaling pathways, which are central to their observed biological effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Matairesinol has been shown to exert anti-inflammatory and anticancer effects by modulating the MAPK pathway.[3][4][12] Specifically, matairesinol can dampen the phosphorylation of key MAPK proteins like JNK, thereby inhibiting inflammatory responses.[4][12] In pancreatic cancer cells, matairesinol has been observed to regulate the phosphorylation of JNK, P38, and ERK1/2.[5][13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and immune responses. Matairesinol has been demonstrated to suppress the activation of the NF-κB pathway.[1][3][4][12] It achieves this by inhibiting the transcriptional activity of NF-κB and its translocation into the nucleus, thereby reducing the expression of pro-inflammatory genes.[1] This inhibitory effect is often mediated through the upstream regulation of pathways such as ERK1/2.[1]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is vital for cell survival, growth, and proliferation. Matairesinol has been shown to interact with this pathway, particularly in the context of cancer. Studies have demonstrated that matairesinol can inhibit Akt signaling, which can sensitize cancer cells to apoptosis.[14][15] Molecular docking studies have indicated a notable affinity of matairesinol for key components of the PI3K/Akt pathway, including PI3KCA and AKT1.[16]

Experimental Protocols

Lignan Extraction from Food Matrices

This protocol is a general guideline for the extraction of lignans from various food sources for subsequent analysis.

Materials:

-

Food sample (e.g., cereal grains, seeds)

-

Methanol (or ethanol)

-

Water

-

n-hexane (for defatting)

-

Centrifuge

-

Ultrasonic bath

-

Rotary evaporator

Procedure:

-

Sample Preparation: Dry the food sample (freeze-drying or oven-drying at <60°C) and grind it into a fine powder.[6][17]

-

Defatting (for high-fat samples): Extract the powdered sample with n-hexane to remove lipids. Discard the hexane extract and air-dry the residue.[6]

-

Extraction:

-

Add an aqueous methanol (or ethanol) solution (typically 70-80%) to the sample powder.[6][18]

-

Sonication: Place the mixture in an ultrasonic bath for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).[18]

-

Alternatively, use other methods like Soxhlet or reflux extraction.[18]

-

-

Centrifugation: Centrifuge the mixture to pellet the solid material.

-

Collection of Supernatant: Carefully collect the supernatant containing the extracted lignans.

-

Repeat Extraction (Optional): Repeat the extraction process with the pellet to maximize the yield.

-

Solvent Evaporation: Combine the supernatants and evaporate the solvent using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol).

Quantification of Matairesinol and Metabolites by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of matairesinol and its metabolites in biological samples.

Materials:

-

Biological sample (plasma, urine, or fecal extract)

-

Internal standards (e.g., secoisolariciresinol-d8, matairesinol-d6)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Water (MS-grade)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Plasma/Serum: Perform protein precipitation by adding a cold organic solvent like acetonitrile. Centrifuge and collect the supernatant.[19]

-

Urine: Dilute the urine sample with water.

-

Fecal Extract: Use the extract obtained from the lignan extraction protocol.

-

-

Enzymatic Hydrolysis (for conjugated metabolites): To measure total lignan concentration, incubate the sample with β-glucuronidase/sulfatase to cleave glucuronide and sulfate conjugates.[3][20][21]

-

Solid-Phase Extraction (SPE): Purify and concentrate the sample using an appropriate SPE cartridge. Elute the analytes with a suitable solvent.[19]

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol with a modifier like formic acid.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the target analytes and internal standards.

-

In Vitro Matairesinol Metabolism Assay using Liver Microsomes

This protocol describes an in vitro method to study the hepatic metabolism of matairesinol.

Materials:

-

Human or rat liver microsomes

-

Matairesinol

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Centrifuge

-

Incubator

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes, phosphate buffer, and matairesinol.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence of matairesinol metabolites using LC-MS/MS.

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the steps for analyzing the phosphorylation status of proteins in signaling pathways like MAPK, NF-κB, and PI3K/Akt after treatment with matairesinol.

Materials:

-

Cell culture (e.g., cancer cell lines, microglia)

-

Matairesinol

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (total and phosphorylated forms of target proteins, e.g., p-Akt, Akt, p-ERK, ERK)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat the cells with different concentrations of matairesinol for a specified duration.

-

Cell Lysis: Lyse the cells with lysis buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the total and phosphorylated forms of the target signaling proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Mandatory Visualization

Metabolic Pathways of Matairesinol

Caption: Overview of the primary metabolic pathways of matairesinol.

Matairesinol's Effect on MAPK and NF-κB Signaling Pathways

Caption: Inhibition of MAPK and NF-κB pathways by matairesinol.

Matairesinol's Interaction with the PI3K/Akt Signaling Pathway

Caption: Modulation of the PI3K/Akt signaling pathway by matairesinol.

References

- 1. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum enterolactone and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dietary lignans, plasma enterolactone levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urinemetabolome.ca [urinemetabolome.ca]

- 7. Studies on the metabolism of the plant lignans secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel systems biology experimental pipeline reveals matairesinol’s antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme Kinetics [www2.chem.wisc.edu]

- 14. Secoisolariciresinol dehydrogenase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 20. researchgate.net [researchgate.net]

- 21. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enhanced Biological Potential of Deuterated Lignans: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignans, a diverse class of polyphenolic compounds found in plants, have garnered significant attention for their broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide explores the strategic application of deuterium substitution to enhance the therapeutic potential of promising lignan candidates. By leveraging the kinetic isotope effect (KIE), deuteration offers a rational approach to improve the metabolic stability and pharmacokinetic profiles of lignans, potentially leading to increased efficacy and reduced dosage requirements. This document provides a comprehensive overview of the known biological activities of key lignans, the scientific rationale for their deuteration, and detailed experimental protocols for their synthesis and biological evaluation.

Introduction to Lignans and the Rationale for Deuteration

Lignans are secondary metabolites synthesized in plants from the oxidative coupling of two or more phenylpropanoid units.[1] Their diverse structures contribute to a wide array of biological functions. Prominent examples include podophyllotoxin, a potent cytotoxic agent, and secoisolariciresinol diglucoside (SDG), which is metabolized by gut microbiota to the bioactive enterolignans, enterodiol and enterolactone.[2][3] These compounds have shown promise in preclinical studies for the prevention and treatment of various chronic diseases.[4][5]

Despite their therapeutic potential, many lignans suffer from poor bioavailability and rapid metabolism, which can limit their clinical utility.[5] Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, presents a compelling strategy to overcome these limitations. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as cytochrome P450s.[4][6] This phenomenon, known as the kinetic isotope effect, can result in a longer plasma half-life, increased systemic exposure, and potentially enhanced therapeutic efficacy of the deuterated drug candidate.[4][6]

Biological Activities of Key Lignans

The biological activities of several lignans have been extensively studied. This section summarizes the quantitative data for some of the most promising candidates.

Podophyllotoxin and its Derivatives

Podophyllotoxin, isolated from the roots of Podophyllum species, is a potent inhibitor of microtubule polymerization, leading to cell cycle arrest and apoptosis.[7] Its derivatives, such as etoposide and teniposide, are clinically used anticancer drugs that target topoisomerase II.[8]

Table 1: Cytotoxicity of Podophyllotoxin Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Podophyllotoxin | J45.01 (Leukemia) | 0.0040 | [9] |

| CEM/C1 (Leukemia) | 0.0286 | [9] | |

| Deoxypodophyllotoxin | DU-145 (Prostate) | Not specified, but showed marked reduction in cell proliferation | [] |

| BN 58705 (demethylpodophyllotoxin derivative) | Various human tumor cell lines | Cytotoxic at concentrations 100- to 1000-fold lower than Adriamycin or cisplatin | [11] |

| Acyl thiourea derivative 13b | KBvin (Drug-resistant) | 0.098 | [4] |

| Acyl thiourea derivative 13o | KBvin (Drug-resistant) | 0.13 | [4] |

| Benzylamino derivative 8b | A549, HCT-116, HepG2 | Average of 3.8 | [] |

Secoisolariciresinol Diglucoside (SDG) and its Metabolites

SDG is the major lignan in flaxseed and is metabolized by the gut microbiota to secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL).[2] These metabolites exhibit significant antioxidant and anti-inflammatory activities.

Table 2: Antioxidant Activity of SDG and its Metabolites

| Compound | Assay | Activity/Concentration | Reference |

| SDG | DPPH radical scavenging | Effective at 25-200 µM | [12] |

| SECO | DPPH radical scavenging | Effective at 25-200 µM | [12] |

| ED | DPPH radical scavenging | Inactive | [12] |

| EL | DPPH radical scavenging | Inactive | [12] |

| SDG | AAPH-induced DNA damage | More effective than SECO, ED, and EL | [12] |

| SDG | Hydroxyl radical scavenging | IC50 not specified, but dose-dependent inhibition from 36.4 to 2912.0 µM | |

| SECO | Zymosan-activated PMNL-CL | 91.2% reduction at 2.5 mg/ml | [5] |

| ED | Zymosan-activated PMNL-CL | 94.2% reduction at 2.5 mg/ml | [5] |

| EL | Zymosan-activated PMNL-CL | 81.6% reduction at 2.5 mg/ml | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of deuterated lignans and the evaluation of their biological activities.

Synthesis of Deuterated Lignans

Protocol 1: Synthesis of Deuterated Matairesinol (D6-matairesinol) and Secoisolariciresinol (D8-secoisolariciresinol) [13]

This protocol is intended for the synthesis of deuterated lignans for use as internal standards, but the principles can be applied for the synthesis of larger quantities for biological testing.

-

Starting Materials: Non-deuterated matairesinol and secoisolariciresinol.

-

Deuteration Reagent: Deuterated acid, such as DCl in D2O or D2SO4.

-

Procedure:

-

Dissolve the non-deuterated lignan in a suitable solvent (e.g., dioxane).

-

Add the deuterated acid and heat the mixture under reflux for a specified period (e.g., 24-48 hours) to allow for H/D exchange at the aromatic positions.

-

Monitor the reaction progress using mass spectrometry to determine the extent of deuteration.

-

After the reaction is complete, neutralize the mixture and extract the deuterated lignan with an organic solvent.

-

Purify the deuterated lignan using column chromatography or recrystallization.

-

Confirm the structure and isotopic purity using NMR and mass spectrometry.

-

Biological Activity Assays

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [14]

This assay is used to assess the cytotoxic effects of deuterated lignans on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the deuterated lignan and its non-deuterated counterpart for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging Assay) [12]

This assay measures the free radical scavenging capacity of deuterated lignans.

-

Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample Preparation: Prepare serial dilutions of the deuterated lignan and its non-deuterated counterpart in methanol.

-

Reaction Mixture: In a 96-well plate, mix the lignan solutions with the DPPH solution. Include a control with methanol instead of the lignan solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Signaling Pathways and Potential Impact of Deuteration

Lignans exert their biological effects through the modulation of various signaling pathways. Deuteration, by increasing the metabolic stability of these compounds, could lead to a more sustained interaction with their molecular targets.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Several lignans, including the SDG metabolite enterolactone, have been shown to inhibit NF-κB signaling, contributing to their anti-inflammatory and anticancer effects.[15][16]

A deuterated lignan with a longer half-life could provide more prolonged inhibition of the IKK complex, leading to sustained suppression of NF-κB activation and a more potent anti-inflammatory or pro-apoptotic response.

Estrogen Receptor Signaling

Enterolactone is a phytoestrogen that can bind to estrogen receptors (ERs) and modulate their activity.[17] This interaction is thought to be a key mechanism behind the protective effects of lignan-rich diets against hormone-dependent cancers.

The binding affinity of enterolactone to ERs is relatively weak.[17] By increasing its metabolic stability through deuteration, the sustained presence of deuterated enterolactone could lead to a more significant and prolonged modulation of estrogen-responsive gene expression, potentially enhancing its anticancer effects in hormone-sensitive tumors.

Conclusion and Future Directions

The deuteration of lignans represents a promising strategy to enhance their therapeutic potential by improving their pharmacokinetic properties. While direct comparative data on the biological activities of deuterated versus non-deuterated lignans is currently limited, the established principles of the kinetic isotope effect provide a strong rationale for pursuing this avenue of drug development. Future research should focus on the systematic synthesis and biological evaluation of deuterated lignan libraries to identify candidates with superior efficacy and safety profiles. In vivo studies in relevant animal models will be crucial to validate the enhanced pharmacokinetic and pharmacodynamic properties of these novel compounds, paving the way for their potential clinical translation.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic Aromatic Deuteration of Lignans: Mostly Reliable but Occasionally Aberrant Selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flaxseed Lignans Enhance the Cytotoxicity of Chemotherapeutic Agents against Breast Cancer Cell Lines MDA-MB-231 and SKBR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hwb.gov.in [hwb.gov.in]

- 13. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Synthesis and biological evaluation of novel lignan glycosides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental validation of deuterium oxide-mediated antitumoral activity as it relates to apoptosis in murine malignant astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Navigating Preclinical Research: A Technical Guide to Sourcing and Utilizing Matairesinol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Matairesinol-d6, a deuterated analog of the plant lignan Matairesinol, for its application in preclinical studies. This document outlines potential suppliers, typical quality specifications, experimental protocols for its use as an internal standard, and a summary of the signaling pathways influenced by its non-deuterated counterpart.

Sourcing this compound for Preclinical Research

The selection of a reliable supplier for isotopically labeled compounds is paramount for the integrity and reproducibility of preclinical research. This compound is available from several reputable suppliers specializing in research chemicals and stable isotope-labeled compounds. While obtaining specific batch-to-batch Certificates of Analysis (CoA) requires direct inquiry, the following suppliers are established providers of this compound.

Table 1: Potential Suppliers of this compound

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| Clearsynth | rac this compound | 1346600-02-9 | C₂₀H₁₆D₆O₆ | Offers a range of stable isotopes and reference standards. |

| Santa Cruz Biotechnology | rac this compound | 120409-94-1 (unlabeled) | C₂₀H₁₆D₆O₆ | Provides biochemicals for research purposes. |

| BOC Sciences | rac-Matairesinol-[d6] | 1346600-02-9 | C₂₀H₁₆D₆O₆ | A supplier of a wide range of chemicals for research and development. |

Quality Specifications and Data Presentation

For use as an internal standard in quantitative bioanalysis, high chemical and isotopic purity of this compound is crucial. While specific Certificates of Analysis should be requested from the supplier prior to purchase, typical specifications for high-quality deuterated standards are presented below. These values are based on general industry standards for such compounds used in LC-MS applications[1].

Table 2: Typical Quantitative Specifications for this compound

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | >99% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Deuterium Incorporation | 6 Deuterium Atoms | Mass Spectrometry (MS) |

Experimental Protocols

The primary application of this compound in preclinical studies is as an internal standard for the accurate quantification of Matairesinol in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

General Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study utilizing this compound.

References

Methodological & Application

Quantitative Analysis of Matairesinol in Biological Matrices Using an Isotope Dilution LC-MS/MS Method

Application Note and Protocol

Introduction

Matairesinol is a plant lignan found in a variety of foods, including oilseeds, whole grains, vegetables, and fruits.[1] As a phytoestrogen, it has garnered significant interest from the scientific community due to its potential role in the prevention of lifestyle-related diseases.[2] Accurate and sensitive quantification of matairesinol in biological matrices is crucial for pharmacokinetic, metabolic, and epidemiological studies to understand its bioavailability and health effects.[1][2]

This application note provides a detailed protocol for the quantitative analysis of matairesinol in biological samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Matairesinol-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3] This method is suitable for researchers in pharmacology, drug metabolism, and nutritional sciences.

Principle

The method employs an isotope dilution technique, where a known amount of this compound is added to the sample at the beginning of the preparation process. This internal standard co-elutes with the endogenous matairesinol and is differentiated by the mass spectrometer based on its higher mass. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of matairesinol in the sample, effectively compensating for any analyte loss during extraction and ionization suppression or enhancement in the MS source.

Materials and Reagents

-

Matairesinol analytical standard (≥95% purity)

-

This compound (isotopic purity ≥98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

β-Glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Ethyl acetate (HPLC grade)

-

Nitrogen gas (high purity)

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve matairesinol and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the matairesinol stock solution with 50% methanol to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50% methanol.

Sample Preparation

The following protocol is a general procedure for biological fluids and may require optimization for specific matrices.

-

Sample Aliquoting: Thaw frozen biological samples (e.g., 200 µL of plasma or urine) on ice.

-

Internal Standard Spiking: Add 20 µL of the 10 ng/mL this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample.

-

Enzymatic Hydrolysis (for conjugated matairesinol):

-

Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/sulfatase solution.

-

Incubate at 37°C for 16 hours to deconjugate glucuronidated and sulfated metabolites.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL of ethyl acetate to the sample.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

-

Solvent Evaporation:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

-

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid) and vortex for 30 seconds.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and may need to be optimized for the specific instrument used.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 15% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Matairesinol: 357.1 > 151.1 (Quantifier), 357.1 > 136.1 (Qualifier)This compound: 363.1 > 157.1 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Collision Energy | Optimized for each transition (typically 15-30 eV) |

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of matairesinol to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Quantification: Determine the concentration of matairesinol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Performance Characteristics

The following table summarizes the typical performance characteristics of this method, compiled from various studies.[2][3]

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.02 - 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal due to the use of an internal standard |

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow and the principle of using an internal standard for accurate quantification.

Caption: Experimental workflow for the quantitative analysis of matairesinol.

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

The described LC-MS/MS method with isotope dilution provides a highly selective, sensitive, and accurate approach for the quantification of matairesinol in various biological matrices. The detailed protocol and performance characteristics serve as a valuable resource for researchers investigating the pharmacological and nutritional aspects of this important plant lignan. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring data reliability in complex biological samples.

References

- 1. Studies on the metabolism of the plant lignans secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted LC-MS/MS Method for the Quantitation of Plant Lignans and Enterolignans in Biofluids from Humans and Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Matairesinol-d6 as an Internal Standard for Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matairesinol, a plant lignan found in various foods such as oil seeds, whole grains, and vegetables, has garnered significant interest for its potential health benefits, including anticancer and antioxidant properties. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile in vivo, robust and reliable bioanalytical methods are essential. Pharmacokinetic (PK) studies are fundamental in drug development and nutritional science to understand the fate of a compound within an organism. A key component of a reliable quantitative bioanalytical method, particularly when using liquid chromatography-mass spectrometry (LC-MS), is the use of a stable isotope-labeled internal standard (SIL-IS). Matairesinol-d6, a deuterated analog of matairesinol, serves as an ideal internal standard for the quantification of matairesinol in various biological matrices. Its near-identical physicochemical properties to the analyte ensure that it experiences similar variations during sample preparation and analysis, thereby correcting for potential errors and enhancing the accuracy and precision of the results.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of matairesinol.

Principle of Deuterated Internal Standards in LC-MS/MS

The core principle behind using a deuterated internal standard like this compound is to mitigate variability throughout the analytical workflow.[2] By adding a known amount of the deuterated standard to the sample at an early stage of preparation, it co-elutes with the non-labeled analyte and experiences similar effects of sample loss during extraction, ion suppression or enhancement in the mass spectrometer's ion source, and variations in injection volume.[1][3] Since the mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z), the ratio of their peak areas remains constant even if their absolute signal intensities fluctuate. This normalization leads to significantly improved accuracy and precision in the quantification of the analyte.[2]

Experimental Protocols

This section details a representative protocol for the quantification of matairesinol in plasma samples for a pharmacokinetic study, using this compound as an internal standard.

Materials and Reagents

-

Matairesinol (analyte) reference standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Control (blank) plasma (e.g., rat, human)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of matairesinol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the matairesinol stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Calibration Curve Standards: Spike blank plasma with the matairesinol working standard solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation Protocol (Plasma)

A protein precipitation method is described below, which is a common and straightforward technique for plasma sample preparation.[4]

-

Sample Aliquoting: To 100 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the this compound internal standard working solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for the separation of matairesinol.

-

Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is commonly used.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode should be optimized.

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for matairesinol and this compound need to be determined by direct infusion of the individual standards.

-

Example MRM Transitions (Hypothetical):

-

Matairesinol: [M-H]⁻ → product ion (e.g., m/z 357 → 297)

-

This compound: [M-H]⁻ → product ion (e.g., m/z 363 → 303)

-

-

Data Presentation

The following tables summarize the type of quantitative data that should be generated during method validation and a pharmacokinetic study.

Table 1: Bioanalytical Method Validation Parameters

| Parameter | Specification | Typical Result |

| Linearity | ||

| Calibration Range | e.g., 1 - 1000 ng/mL | 1 - 1000 ng/mL |

| Regression Equation | y = mx + c | y = 0.005x + 0.002 |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |

| Accuracy & Precision | ||

| LQC (e.g., 3 ng/mL) | Accuracy: ±20%; Precision (CV): ≤20% | Accuracy: 105%; Precision: 8% |

| MQC (e.g., 100 ng/mL) | Accuracy: ±15%; Precision (CV): ≤15% | Accuracy: 98%; Precision: 5% |

| HQC (e.g., 800 ng/mL) | Accuracy: ±15%; Precision (CV): ≤15% | Accuracy: 102%; Precision: 6% |

| Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | Minimal ion suppression/enhancement | 95-105% |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

Table 2: Representative Pharmacokinetic Parameters of Matairesinol in Rats Following Oral Administration

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 450 ± 85 |

| Tmax (Time to Cmax) | hours | 2.0 ± 0.5 |

| AUC₀-t (Area under the curve) | ng*h/mL | 2500 ± 450 |

| t₁/₂ (Half-life) | hours | 5.5 ± 1.2 |

Note: The data presented in these tables are representative and should be determined experimentally for each specific study.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study.

Role of this compound in Ensuring Accurate Quantification

Caption: The role of this compound in mitigating analytical variability.

Potential Signaling Pathway of Matairesinol in Cancer Cells

Recent research suggests that matairesinol may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two such pathways that have been implicated.

References

- 1. researchgate.net [researchgate.net]

- 2. A validated method for the quantification of enterodiol and enterolactone in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Matairesinol in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction